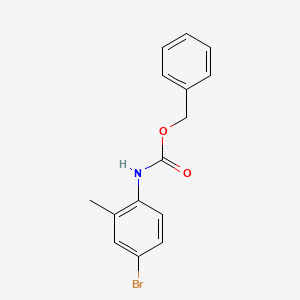

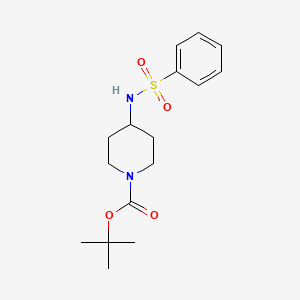

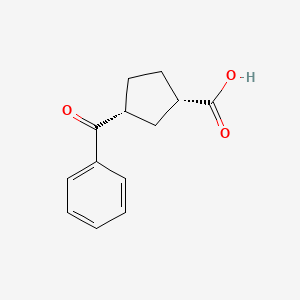

N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

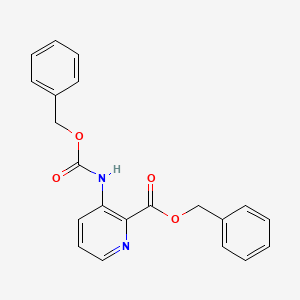

“Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate” is a chemical compound with the empirical formula C20H21NO2 . It has a molecular weight of 307.39 .

Molecular Structure Analysis

This molecule contains a total of 46 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Aplicaciones Científicas De Investigación

Synthesis of N-heterocycles via Sulfinimines

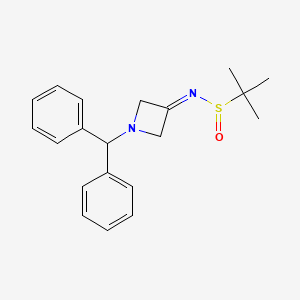

Chiral sulfinamides, such as N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide, play a crucial role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used in asymmetric N-heterocycle synthesis via sulfinimines, offering a general access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they represent the core motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Sulfonamide Drug Development

Sulfonamide compounds, including derivatives of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide, are a significant class of synthetic antibiotics used for treating bacterial infections and other conditions caused by microorganisms. They are also known as sulfa drugs and have been the basis of therapy against bacterial infections prior to the discovery of penicillin. Beyond their antibacterial properties, sulfonamides have found applications in treating conditions such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The article by Gulcin and Taslimi (2018) presents the main classes of sulfonamide inhibitors investigated from 2013 to present, highlighting their utility against a wide range of conditions including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Pharmacological Profile of Benzothiazepine

The derivatives of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide have been explored for their potential in the development of benzothiazepines, which are compounds with significant pharmacological interest. Benzothiazepines and their derivatives exhibit a diverse range of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. This review by Dighe et al. (2015) emphasizes the importance of the benzothiazepine structure in drug research, highlighting the need for the synthesis of new compounds with this moiety for improved efficacy and safety in various therapeutic areas (Dighe et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-20(2,3)24(23)21-18-14-22(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHHZMADJVANJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718470 |

Source

|

| Record name | N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide | |

CAS RN |

1263296-74-7 |

Source

|

| Record name | N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)